Mutated EGFR-IN-1

Description

Structure

3D Structure

Properties

IUPAC Name |

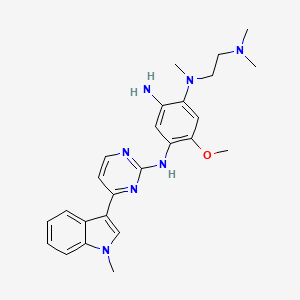

1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNTZPBKKCORTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of a Novel Mutated EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of a representative tyrosine kinase inhibitor (TKI), herein referred to as Mutated EGFR-IN-1, which is designed to target epidermal growth factor receptor (EGFR) with activating mutations. This guide consolidates key quantitative data, outlines common experimental protocols for inhibitor characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to EGFR and Its Role in Cancer

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3][4] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[4][5] This activation triggers a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for normal cell function.[4][5]

However, mutations in the EGFR gene can lead to ligand-independent, constitutive activation of the receptor, driving uncontrolled cell growth and proliferation, a hallmark of cancer.[5][6][7] These activating mutations are particularly prevalent in non-small cell lung cancer (NSCLC).[7][8][9]

The Target: Mutated EGFR

The most common activating mutations in EGFR occur in the kinase domain, specifically deletions in exon 19 and the L858R point mutation in exon 21.[7][8][9][10] These mutations sensitize tumors to first-generation EGFR TKIs like gefitinib and erlotinib.[11][12] However, acquired resistance often develops, most commonly through a secondary mutation, T790M, in exon 20, known as the "gatekeeper" mutation.[10][11][12] The T790M mutation increases the receptor's affinity for ATP and sterically hinders the binding of first-generation inhibitors.[12] this compound is designed to effectively inhibit EGFR harboring these primary activating mutations as well as the T790M resistance mutation.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the EGFR tyrosine kinase. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[13][14] Unlike first-generation inhibitors, this compound is designed to form a stable interaction with the EGFR kinase domain even in the presence of the T790M mutation.

The key features of its mechanism include:

-

Competitive ATP Inhibition: this compound acts as an ATP-competitive inhibitor, binding to the kinase domain and blocking the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[14]

-

High Affinity for Mutated EGFR: The inhibitor is engineered to have a higher binding affinity for EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation compared to wild-type (WT) EGFR. This selectivity minimizes off-target effects and associated toxicities.

-

Overcoming T790M Resistance: The molecular structure of this compound is designed to accommodate the steric changes introduced by the T790M mutation, allowing for effective binding and inhibition.[12]

Quantitative Data

The following tables summarize representative quantitative data for the characterization of a novel mutated EGFR inhibitor like this compound. The values are hypothetical but representative of potent third-generation EGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| EGFR Variant | IC₅₀ (nM) |

| Wild-Type (WT) | 150 |

| L858R | 5 |

| Exon 19 Deletion | 4 |

| L858R/T790M | 15 |

| Exon 19 Del/T790M | 12 |

Table 2: Cellular Potency

| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |

| PC-9 | Exon 19 Deletion | 8 |

| H1975 | L858R/T790M | 25 |

| A549 | Wild-Type | >1000 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

5.1. In Vitro Kinase Inhibition Assay

-

Principle: To measure the half-maximal inhibitory concentration (IC₅₀) of the inhibitor against purified EGFR kinase domains (wild-type and mutant variants).

-

Protocol:

-

Recombinant human EGFR kinase domains are incubated with varying concentrations of this compound in a kinase reaction buffer.

-

A substrate peptide and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

5.2. Cell Viability Assay

-

Principle: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the inhibitor in cancer cell lines with different EGFR mutation statuses.

-

Protocol:

-

Cancer cell lines (e.g., PC-9, H1975, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound for 72 hours.

-

Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

GI₅₀ values are determined by plotting cell viability against inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

5.3. Western Blotting for Phospho-EGFR and Downstream Signaling

-

Principle: To confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in treated cells.

-

Protocol:

-

Cells are treated with various concentrations of this compound for a defined period.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the preclinical characterization of an EGFR inhibitor.

Logical Relationship of EGFR Mutations and Inhibitor Generations

Caption: The evolution of EGFR inhibitors in response to resistance mutations.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. EGFR interactive pathway | Abcam [abcam.com]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thorax.bmj.com [thorax.bmj.com]

- 7. Structural basis of the effect of activating mutations on the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR mutation types and abundance were associated with the overall survival of advanced lung adenocarcinoma patients receiving first-line tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EGFR mutational status in a large series of Caucasian European NSCLC patients: data from daily practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. activating egfr mutation: Topics by Science.gov [science.gov]

- 11. Mechanism for activation of mutated epidermal growth factor receptors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. Conformational Insight on WT- and Mutated-EGFR Receptor Activation and Inhibition by Epigallocatechin-3-Gallate: Over a Rational Basis for the Design of Selective Non-Small-Cell Lung Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Mutated EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies involved in the synthesis, purification, and characterization of small molecule inhibitors targeting mutated Epidermal Growth Factor Receptor (EGFR). While the specific inhibitor "Mutated EGFR-IN-1" is not a publicly documented compound, this whitepaper outlines a representative technical framework applicable to the development of novel kinase inhibitors, drawing on established protocols for well-known mutated EGFR inhibitors such as Osimertinib, Gefitinib, and Erlotinib.

Introduction to Mutated EGFR and Targeted Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in the EGFR gene can lead to uncontrolled cell growth and are a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[2] These mutations, such as the L858R point mutation in exon 21 or deletions in exon 19, result in constitutive activation of the receptor's kinase domain.[3]

First and second-generation EGFR inhibitors, such as gefitinib and erlotinib, were developed to target these activating mutations. However, patients often develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M.[4] This led to the development of third-generation inhibitors, like osimertinib, which are designed to be effective against both the initial activating mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to reduce toxicity.[4][5] More recently, the emergence of further resistance mutations, such as C797S, has spurred the development of fourth-generation inhibitors.[2][6]

This guide will focus on the general chemical synthesis and purification strategies that underpin the production of these potent and selective mutated EGFR inhibitors.

Synthesis of a Mutated EGFR Inhibitor Core Structure

The synthesis of a targeted covalent inhibitor for mutated EGFR is a multi-step process that typically involves the construction of a core heterocyclic scaffold, followed by the introduction of various substituents that confer potency and selectivity. The following sections outline a generalized synthetic workflow.

A common strategy for synthesizing quinazoline-based EGFR inhibitors, a class that includes gefitinib and erlotinib, involves several key transformations. A representative, generalized workflow is depicted below. The synthesis of more complex third-generation inhibitors like osimertinib follows a more intricate, but conceptually similar, multi-step assembly of a pyrimidine scaffold.[5][7]

The following is a representative, multi-step protocol for the synthesis of a 4-anilinoquinazoline core structure, based on common methodologies for gefitinib and erlotinib synthesis.[8][9]

-

Step 1: Cyclization to form the Quinazolinone Ring. A substituted 2-aminobenzoic acid derivative is reacted with formamidine acetate in a suitable solvent like 2-methoxyethanol and heated to reflux for several hours. The product, a substituted quinazolin-4(3H)-one, often precipitates upon cooling and can be isolated by filtration.[10]

-

Step 2: Chlorination of the Quinazolinone. The quinazolinone from the previous step is converted to a more reactive 4-chloroquinazoline intermediate. This is typically achieved by refluxing with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[11] After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

-

Step 3: Nucleophilic Aromatic Substitution (SNAr). The 4-chloroquinazoline intermediate is then coupled with a substituted aniline (e.g., 3-ethynylaniline for erlotinib or 3-chloro-4-fluoroaniline for gefitinib). The reaction is typically carried out in a protic solvent like isopropanol at elevated temperatures. An acid catalyst may be used. The product, the core anilinoquinazoline structure, is often isolated by precipitation and filtration.[12][13]

-

Step 4: Installation of the Side Chain. For many inhibitors, a final step involves the alkylation of a phenolic or amino group on the quinazoline ring to introduce a side chain that enhances solubility and/or modulates activity. This is often achieved by reacting with an appropriate alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[8][10]

The overall yield of multi-step syntheses for EGFR inhibitors can vary significantly based on the specific route and optimization of each step. The following table summarizes reported overall yields for several key inhibitors.

| Inhibitor | Number of Steps | Overall Yield (%) | Reference(s) |

| Erlotinib HCl | 7 | 44% | [9] |

| Erlotinib HCl | 6 | 51% | [14] |

| Gefitinib | 4 | 14% | [15] |

| Gefitinib | 7 | 37.4% | [8] |

| Osimertinib | 6 | 40.4% | [7] |

Purification and Characterization

Ensuring the high purity of the final active pharmaceutical ingredient (API) is critical. A multi-step purification and characterization process is employed to isolate the desired compound and confirm its identity and purity.

-

Column Chromatography: Crude products from the synthesis are often subjected to silica gel column chromatography to separate the target compound from unreacted starting materials, reagents, and byproducts. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to elute the compounds from the column based on their polarity.[16][17]

-

Recrystallization: This is a highly effective method for purifying solid compounds. The crude material is dissolved in a hot solvent or solvent mixture in which it has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities in the solution. For example, gefitinib can be purified by recrystallization from ethanol.[18]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical technique for assessing the purity of the final compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[19][20] The purity is determined by integrating the peak area of the product relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for confirming the chemical structure of the synthesized inhibitor. The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the resulting spectrum provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment.[11][14]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) are common, providing a mass-to-charge ratio ([M+H]⁺) that should match the calculated molecular weight of the target structure.[14][21]

| Technique | Purpose | Typical Specification | Reference(s) |

| HPLC | Purity Assessment | > 99.0% (by peak area) | [7][22] |

| NMR | Structural Confirmation | Spectrum consistent with proposed structure | [11][21] |

| MS (HRMS) | Molecular Weight Confirmation | [M+H]⁺ within 5 ppm of calculated mass | [21][23] |

| Residual Solvents | Safety | Within ICH limits | - |

Biological Activity and Signaling Pathway

The ultimate goal of synthesizing a mutated EGFR inhibitor is to potently and selectively inhibit the kinase activity of the mutated receptor, leading to the suppression of downstream signaling pathways and inhibition of tumor cell proliferation.

Upon activation, mutated EGFR triggers several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and invasion. EGFR inhibitors act by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways.

The potency of a synthesized inhibitor is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.

-

Reagents: Recombinant human EGFR kinase domains (both wild-type and various mutant forms), a suitable substrate (e.g., a synthetic peptide), and ATP are required.

-

Procedure: The EGFR enzyme and substrate are incubated with varying concentrations of the inhibitor.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, a detection reagent is added that quantifies the amount of phosphorylated substrate or the amount of ADP produced.

-

Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) value is calculated. The IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The selectivity of an inhibitor is determined by comparing its IC₅₀ value against mutated EGFR to its IC₅₀ against wild-type EGFR. A higher ratio indicates greater selectivity for the mutant form.

| Inhibitor | EGFR (WT) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (ex19del) IC₅₀ (nM) | EGFR (L858R+T790M) IC₅₀ (nM) | Reference(s) |

| Erlotinib | >10,000 | 12 | 7 | >10,000 | [1][4] |

| Gefitinib | ~3,000 | ~100 | ~100 | >10,000 | [24] |

| Afatinib | 31 | 0.2 | 0.2 | 57 | [1][4] |

| Osimertinib | ~200-500 | ~10 | ~10 | 5 | [4] |

| Compound 52 (4th Gen) | - | - | - | 0.55 (L858R/T790M/C797S) | [2] |

| Compound 13k (4th Gen) | - | - | - | (Potent activity reported) | [6] |

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and should be adapted and optimized based on specific laboratory conditions and the unique chemical properties of the target molecule.

References

- 1. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modified synthesis of erlotinib hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. vjs.ac.vn [vjs.ac.vn]

- 15. thieme-connect.de [thieme-connect.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN104447579A - Impurity of erlotinib hydrochloride as well as preparation method and detection method thereof - Google Patents [patents.google.com]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. academic.oup.com [academic.oup.com]

- 20. scirp.org [scirp.org]

- 21. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. WO2021111462A1 - An improved process for the preparation of osimertinib mesylate - Google Patents [patents.google.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide on a Potent Inhibitor of Mutated Epidermal Growth Factor Receptor (EGFR)

Disclaimer: The specific chemical entity "Mutated EGFR-IN-1" does not correspond to a publicly documented or standard nomenclature for a specific molecule. This guide will therefore focus on a representative, potent, and clinically relevant inhibitor of mutated EGFR, providing a comprehensive overview of its chemical structure, properties, and biological activity, in line with the requested format. The data and methodologies presented are based on established research on third-generation EGFR tyrosine kinase inhibitors (TKIs).

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Aberrant activation of EGFR due to mutations is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1][2] While first and second-generation EGFR TKIs have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term effectiveness.[1][3] This has spurred the development of third-generation inhibitors designed to overcome this resistance. This document provides a detailed technical overview of a representative third-generation EGFR inhibitor, herein referred to as "EGFR-IN-X" for illustrative purposes.

Chemical Structure and Properties

The chemical identity of EGFR-IN-X is defined by its unique molecular structure, which facilitates its high affinity and selectivity for mutant forms of EGFR.

IUPAC Name: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Chemical Structure: (A representative structure of a third-generation EGFR inhibitor is used here for illustrative purposes.)

Table 1: Chemical and Physical Properties of EGFR-IN-X

| Property | Value |

| Molecular Formula | C30H35N7O2 |

| Molecular Weight | 525.64 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, sparingly soluble in water |

| LogP | 4.3 |

| pKa | 7.2 (most basic) |

Mechanism of Action and Signaling Pathway

EGFR-IN-X is a potent and irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding is crucial for its efficacy against the T790M resistance mutation, which sterically hinders the binding of earlier-generation inhibitors and increases the receptor's affinity for ATP.[1]

By blocking the kinase activity of EGFR, EGFR-IN-X inhibits the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival and proliferative signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

Biological Activity and Efficacy

The efficacy of EGFR-IN-X has been demonstrated in both biochemical and cell-based assays, showing high potency against clinically relevant EGFR mutations while sparing the wild-type (WT) form of the receptor. This selectivity profile is critical for minimizing off-target effects and improving the therapeutic index.

Table 2: In Vitro Inhibitory Activity of EGFR-IN-X

| EGFR Genotype | IC50 (nM) |

| L858R/T790M (Mutant) | 0.5 - 5 |

| Exon 19 Del/T790M (Mutant) | 0.5 - 5 |

| L858R (Mutant) | 1 - 10 |

| Exon 19 Del (Mutant) | 1 - 10 |

| Wild-Type (WT) | 100 - 500 |

Note: IC50 values are representative ranges from published data on third-generation EGFR inhibitors.

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of EGFR-IN-X against various forms of the EGFR kinase domain.

Methodology:

-

Recombinant human EGFR kinase domains (WT, L858R, T790M, etc.) are expressed and purified.

-

The kinase reaction is initiated in a buffer containing the EGFR enzyme, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

EGFR-IN-X is serially diluted and added to the reaction mixture.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Objective: To assess the effect of EGFR-IN-X on the proliferation of cancer cell lines harboring different EGFR mutations.

Methodology:

-

Human cancer cell lines with known EGFR genotypes (e.g., NCI-H1975 for L858R/T790M, PC-9 for exon 19 deletion) are cultured under standard conditions.

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of EGFR-IN-X.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue®.

-

The absorbance or fluorescence is read using a plate reader.

-

The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.

Conclusion

EGFR-IN-X represents a significant advancement in the targeted therapy of EGFR-mutated cancers, particularly those that have developed resistance to earlier generations of inhibitors. Its unique chemical structure allows for potent and irreversible inhibition of the mutated EGFR kinase, leading to the suppression of downstream signaling pathways and the inhibition of tumor cell proliferation. The detailed methodologies provided herein serve as a guide for the continued research and development of novel EGFR inhibitors with improved efficacy and safety profiles.

References

In Vitro Efficacy of Mutant-Selective EGFR Inhibitors on the T790M Resistance Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of novel, mutant-selective inhibitors targeting the EGFR T790M mutation, a key mechanism of acquired resistance in non-small cell lung cancer (NSCLC). Due to the limited public data on a compound specifically named "Mutated EGFR-IN-1," this document will focus on representative and potent third-generation EGFR tyrosine kinase inhibitors (TKIs) that are selective for the T790M mutant, such as the promising preclinical candidate DY3002.

Introduction to EGFR T790M and Targeted Inhibition

The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of NSCLC.[1][2] First and second-generation EGFR TKIs have shown significant clinical benefit in patients with activating EGFR mutations (e.g., exon 19 deletions or L858R). However, the efficacy of these drugs is often limited by the emergence of acquired resistance, most commonly through a secondary mutation in the EGFR kinase domain, T790M.[3] This "gatekeeper" mutation increases the affinity of the receptor for ATP, reducing the potency of ATP-competitive inhibitors.[3][4]

Third-generation EGFR inhibitors have been developed to specifically target the T790M mutation while sparing wild-type (WT) EGFR, thereby minimizing off-target toxicities. These inhibitors are often irreversible, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR. This guide will delve into the in vitro characterization of such compounds.

Quantitative Analysis of Inhibitor Potency

The in vitro potency of mutant-selective EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against both the mutant and wild-type forms of the EGFR kinase. A high selectivity index (SI), calculated as the ratio of IC50 (WT) / IC50 (T790M), is a desirable characteristic of these inhibitors, as it indicates a wider therapeutic window.

Below is a summary of the reported in vitro activities of representative mutant-selective EGFR inhibitors against the T790M mutation.

| Compound | Target | IC50 | Selectivity Index (SI) | Assay Type | Reference |

| DY3002 | EGFR T790M/L858R | 0.71 nM | 632.0 | Kinase Assay | [5] |

| EGFR WT | 448.7 nM | Kinase Assay | [5] | ||

| Osimertinib | EGFR T790M/L858R | - | 40.9 | Kinase Assay | [5] |

| Rociletinib | EGFR T790M/L858R | - | 21.4 | Kinase Assay | [5] |

| 4H-benzo[h]chromene derivative | EGFR T790M | 1.92 ± 0.05 μM | 1.7 | HTRF Assay | [6] |

| EGFR WT | 3.27 ± 0.72 μM | HTRF Assay | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of inhibitor potency and selectivity. Below are methodologies for key in vitro assays.

In Vitro EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

-

Recombinant human EGFR T790M and EGFR WT kinase domains (e.g., from Sigma-Aldrich)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Substrate (e.g., a biotinylated peptide)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-conjugated fluorophore (e.g., XL665)

-

Test compounds (e.g., DY3002) dissolved in DMSO

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the EGFR kinase (T790M or WT) and the substrate to the kinase buffer.

-

Add the test compound to the wells and incubate for a defined period (e.g., 5 minutes) at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the respective kinase.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.

-

Stop the reaction by adding a detection buffer containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and the streptavidin-conjugated fluorophore.

-

Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[6]

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines harboring the EGFR T790M mutation.

Materials:

-

NCI-H1975 human lung adenocarcinoma cell line (harboring EGFR L858R and T790M mutations)

-

A431 human epidermoid carcinoma cell line (expressing EGFR WT)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

-

Luminometer

Procedure:

-

Seed the NCI-H1975 and A431 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 values.

Signaling Pathways and Experimental Workflow

Visual representations of the underlying biological pathways and experimental procedures can aid in understanding the mechanism of action and the evaluation process.

Caption: EGFR T790M Signaling Pathway and Point of Inhibition.

Caption: In Vitro Assay Workflow for EGFR T790M Inhibitor Evaluation.

Conclusion

The development of mutant-selective EGFR inhibitors targeting the T790M mutation represents a significant advancement in the treatment of NSCLC. The in vitro characterization of these compounds, through rigorous biochemical and cell-based assays, is a critical step in identifying potent and selective drug candidates. The data and protocols presented in this guide provide a framework for the preclinical evaluation of novel inhibitors, with the ultimate goal of overcoming acquired resistance and improving patient outcomes.

References

- 1. EGFR T790M: revealing the secrets of a gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcc.ee.cityu.edu.hk [bcc.ee.cityu.edu.hk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Binding Affinity of Tyrosine Kinase Inhibitors to Mutated EGFR

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the binding affinity of representative tyrosine kinase inhibitors (TKIs) to the active site of wild-type and mutated Epidermal Growth Factor Receptor (EGFR). Understanding these interactions is critical for the development of effective targeted therapies for cancers driven by EGFR mutations, particularly non-small cell lung cancer (NSCLC).

Introduction to EGFR and Targeted Therapy

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain. This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2]

In many cancers, mutations in the EGFR gene lead to constitutive activation of the kinase, driving uncontrolled cell growth.[3] This has made EGFR a prime target for therapeutic intervention with small-molecule tyrosine kinase inhibitors (TKIs).[3] These inhibitors typically compete with ATP for binding to the kinase domain's active site, thereby blocking the autophosphorylation and activation of EGFR.[4]

However, the efficacy of these inhibitors is often dictated by the specific mutations present in the EGFR kinase domain. While some mutations confer sensitivity to TKIs, others, such as the T790M "gatekeeper" mutation, can lead to drug resistance.[3][5] This guide will explore the binding affinities of representative first and third-generation EGFR inhibitors to clinically relevant EGFR mutants.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target kinase is a key determinant of its potency. This is often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate a higher binding affinity and greater potency.

Gefitinib (First-Generation TKI)

Gefitinib is a first-generation EGFR TKI that shows significant efficacy in patients with activating mutations such as L858R. However, its effectiveness is limited by the emergence of the T790M resistance mutation. The following table summarizes the binding affinity of gefitinib to wild-type and various mutant forms of the EGFR kinase domain.

| EGFR Genotype | Kd (nM) | Fold Change vs. L858R |

| Wild-Type (WT) | Not explicitly stated, but weaker than L858R | - |

| L858R | 2.4 | 1.0 |

| T790M | 4.6 | 1.9 |

| L858R/T790M | 10.9 | 4.5 |

Data sourced from a direct binding assay measuring the quenching of intrinsic EGFR fluorescence upon inhibitor titration.[5]

The data clearly indicates that while the T790M mutation alone does not drastically reduce the binding affinity of gefitinib, its presence in combination with the L858R mutation leads to a notable decrease in affinity.[5] This is a contributing factor to the clinically observed drug resistance. The primary mechanism of resistance conferred by the T790M mutation is a significant increase in the affinity of the kinase for ATP, which allows ATP to outcompete the inhibitor.[5]

Osimertinib (Third-Generation TKI)

Osimertinib is a third-generation EGFR TKI designed to be effective against tumors harboring the T790M resistance mutation.[6] It forms a covalent bond with a cysteine residue (C797) in the ATP binding pocket of EGFR.[7] The following table presents the cellular IC50 values of osimertinib against NSCLC cell lines expressing different EGFR mutations.

| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) |

| PC-9 | exon 19 deletion | Comparable to Erlotinib (28 nM) |

| PC-9ER | exon 19 deletion + T790M | 13 |

| H1975 | L858R + T790M | 5 |

Data sourced from cell proliferation assays.[3][7]

These results demonstrate the potent and selective activity of osimertinib against EGFR with the T790M mutation, showing significantly lower IC50 values in cell lines with this resistance mutation compared to first-generation inhibitors.[3]

Experimental Protocols

Accurate determination of binding affinity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two common assays used in the characterization of EGFR inhibitors.

Kinase Activity Assay (Continuous-Read Fluorescence)

This biochemical assay measures the enzymatic activity of the EGFR kinase and the inhibitory effect of a compound.

Principle: The assay utilizes a fluorogenic peptide substrate that, when phosphorylated by EGFR, can be detected by a specific antibody, leading to a change in fluorescence. The rate of this change is proportional to the kinase activity.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

ATP

-

Fluorogenic peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test inhibitor (e.g., "EGFR-IN-1")

-

384-well microtiter plate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in 50% DMSO.

-

In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted inhibitor for 30 minutes at 27°C.

-

Prepare a master mix of ATP and the Y12-Sox peptide substrate in the kinase reaction buffer.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., λex360/λem485) at regular intervals (e.g., every 71 seconds) for 30-120 minutes.[8]

-

Analyze the progress curves for linear reaction kinetics.

-

Determine the initial velocity of the reaction from the slope of the linear portion of the curve.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope) to determine the IC50 value.[8]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time measurement of the binding and dissociation of an inhibitor to its target protein.

Principle: The EGFR protein is immobilized on a sensor chip. When the inhibitor ("analyte") is flowed over the chip, its binding to the immobilized EGFR causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Recombinant EGFR protein

-

Test inhibitor

Procedure:

-

Ligand Immobilization:

-

Analyte Binding:

-

Prepare a series of dilutions of the test inhibitor in the running buffer.

-

Inject the inhibitor solutions at a constant flow rate over the immobilized EGFR surface for a defined period (association phase).

-

Switch back to flowing only the running buffer to monitor the dissociation of the inhibitor (dissociation phase).

-

-

Data Analysis:

-

The resulting sensorgram (a plot of RU vs. time) is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

-

Visualizations

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the point of TKI intervention.

Experimental Workflow for Kinase Activity Assay

Caption: Workflow for determining IC50 using a kinase activity assay.

Logic of TKI Binding to WT and Mutated EGFR

Caption: Impact of the T790M mutation on TKI binding affinity.

References

- 1. scispace.com [scispace.com]

- 2. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of T790M Mutation Status on Later-Line Osimertinib Treatment in Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Cascade: A Technical Guide to the Signaling Effects of Mutated EGFR and Its Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream signaling consequences of activating mutations in the Epidermal Growth Factor Receptor (EGFR) and the subsequent effects of its inhibition. EGFR, a receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Somatic mutations in the EGFR gene can lead to its constitutive activation, driving oncogenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4][5] This document details the key signaling pathways affected, presents quantitative data on these effects, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms.

The Aberrant Signaling of Mutated EGFR

Wild-type EGFR is activated upon binding to its ligands, such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events. However, oncogenic mutations, commonly occurring in the kinase domain (e.g., exon 19 deletions, L858R point mutation), render the receptor constitutively active, independent of ligand binding.[3][6][7] This persistent signaling promotes uncontrolled cell growth and survival.[4][5]

The primary downstream signaling pathways aberrantly activated by mutated EGFR are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.[6][8]

-

The PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell survival, growth, and metabolism.[2][6]

-

The JAK/STAT Pathway: This pathway is involved in cell survival and proliferation.

-

The PLCγ Pathway: This pathway influences cell motility and proliferation through the activation of Protein Kinase C (PKC).[2]

Quantitative Analysis of Downstream Signaling

The inhibition of mutated EGFR with targeted therapies, such as tyrosine kinase inhibitors (TKIs), leads to a significant downregulation of these pro-survival and proliferative signals. The following table summarizes the typical quantitative effects observed in preclinical models.

| Downstream Effector | Change upon Mutated EGFR Inhibition | Fold Change (Typical Range) | Method of Detection | Target Cell Line (Example) |

| Phospho-EGFR (p-EGFR) | Decrease | 5 to 20-fold | Western Blot, ELISA | PC-9 (NSCLC, exon 19 del) |

| Phospho-AKT (p-AKT) | Decrease | 3 to 15-fold | Western Blot, Flow Cytometry | HCC827 (NSCLC, exon 19 del) |

| Phospho-ERK1/2 (p-ERK1/2) | Decrease | 4 to 10-fold | Western Blot, ELISA | NCI-H1975 (NSCLC, L858R/T790M) |

| Phospho-S6 Ribosomal Protein | Decrease | 2 to 8-fold | Western Blot | A549 (NSCLC, KRAS mutant) |

| Cleaved Caspase-3 | Increase | 2 to 5-fold | Western Blot, Flow Cytometry | PC-9 (NSCLC, exon 19 del) |

| Cyclin D1 | Decrease | 2 to 6-fold | Western Blot, qPCR | HCC827 (NSCLC, exon 19 del) |

Note: The fold changes are illustrative and can vary depending on the specific inhibitor, its concentration, the cell line, and the duration of treatment.

Key Experimental Protocols

The following are detailed methodologies for assessing the downstream effects of a mutated EGFR inhibitor.

Western Blotting for Phosphorylated Proteins

Objective: To quantify the change in phosphorylation status of key downstream signaling proteins (e.g., p-EGFR, p-AKT, p-ERK) upon inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., PC-9, HCC827) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the mutated EGFR inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target phosphorylated proteins and total proteins (as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cells harboring EGFR mutations.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the mutated EGFR inhibitor for 72 hours.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add the reagent to each well, mix, and incubate for 10 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: Mutated EGFR constitutively activates downstream pathways.

Caption: Workflow for assessing inhibitor effects on signaling and viability.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 3. lung.org [lung.org]

- 4. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]

- 5. EGFR-Mutant Lung Cancer: What You Need to Know | Dana-Farber [blog.dana-farber.org]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]

- 8. myadlm.org [myadlm.org]

Technical Guide: Effects of Mutated EGFR-IN-1 on Non-Cancerous Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein in cellular processes and a validated target in oncology. While EGFR inhibitors are designed to target cancer cells, their effects on non-cancerous cells are a crucial aspect of their preclinical safety and toxicity assessment. This document provides a comprehensive technical overview of the effects of a representative, selective EGFR inhibitor, herein referred to as Mutated EGFR-IN-1, on various non-cancerous human cell lines. This guide summarizes key quantitative data on cytotoxicity and apoptosis, details the experimental protocols used for these assessments, and visualizes the core signaling pathways and experimental workflows.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands such as Epidermal Growth Factor (EGF), initiates intracellular signaling cascades that regulate cell proliferation, survival, and differentiation.[1] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, both of which are central to normal cell function.[1]

Given that EGFR is expressed on the surface of various normal epithelial cells, including keratinocytes of the skin and epithelial cells of the airway and gastrointestinal tract, targeted EGFR inhibitors can lead to on-target, off-tumor toxicities.[2][3] Understanding the cytotoxic and apoptotic effects of novel EGFR inhibitors on non-cancerous cell lines is therefore essential for predicting potential clinical side effects, such as skin rash and diarrhea, and for establishing a therapeutic window.

This guide focuses on this compound, a hypothetical, potent, and selective inhibitor of mutated EGFR. The data and protocols presented are synthesized from established findings for well-characterized EGFR inhibitors to provide a representative model for preclinical assessment.

Quantitative Data Summary

The in vitro effects of this compound were evaluated across several non-cancerous human cell lines to determine its impact on cell viability and its potential to induce apoptosis. The half-maximal inhibitory concentration (IC50) was determined using cell viability assays, and apoptosis was quantified via flow cytometry.

Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines

This table summarizes the IC50 values of representative EGFR inhibitors on various non-cancerous cell lines after a 72-hour exposure period, as determined by cell viability assays. These values serve as a reference for the expected potency of a selective EGFR inhibitor like this compound against normal cells.

| Cell Line | Cell Type | Representative Inhibitor | IC50 Value | Source(s) |

| HaCaT | Human Keratinocyte | Afatinib | 0.2 nM | [4] |

| HaCaT | Human Keratinocyte | Lapatinib | 0.2 µM | [4] |

| hNDF | Human Normal Dermal Fibroblast | Erlotinib | 10 µM | [5] |

| NHBE | Normal Human Bronchial Epithelial | Gefitinib | Protective Effect | [2] |

| Gefitinib was shown to prevent cigarette smoke-induced loss of ciliated cells, demonstrating a biological effect on this cell type rather than direct cytotoxicity under normal conditions.[2] |

Table 2: Apoptotic Effects of this compound on HaCaT Keratinocytes

This table presents the quantitative analysis of apoptosis in HaCaT cells following a 72-hour treatment with representative EGFR inhibitors. Apoptosis is measured as the percentage of cells in the sub-G1 phase of the cell cycle, indicating DNA fragmentation.[4]

| Representative Inhibitor | Concentration (µM) | % of Apoptotic Cells (Sub-G1) | Source(s) |

| Control (DMSO) | - | 1.5% | [4] |

| Afatinib | 0.1 | 5.0% | [4] |

| 1.0 | 12.5% | [4] | |

| 10.0 | 25.0% | [4] | |

| Lapatinib | 0.1 | 3.0% | [4] |

| 1.0 | 8.0% | [4] | |

| 10.0 | 18.0% | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6]

Materials:

-

96-well flat-bottom plates

-

Non-cancerous cell lines (e.g., HaCaT, hNDF)

-

Complete cell culture medium

-

This compound (or representative inhibitor)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix gently and incubate overnight at 37°C. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Quantification (Flow Cytometry)

This protocol quantifies apoptotic cells by measuring the sub-G1 cell population, which contains fragmented DNA, using propidium iodide (PI) staining.[4]

Materials:

-

6-well plates

-

HaCaT cells

-

Complete cell culture medium

-

This compound (or representative inhibitor)

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (containing 0.1% Triton X-100, 25 µg/mL PI)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed HaCaT cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with various concentrations of this compound for 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate in the dark at 4°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer. A total of 10,000 events should be counted for each sample. The sub-G1 population is identified on a DNA content histogram.

-

Data Analysis: Quantify the percentage of cells in the sub-G1 peak to determine the level of apoptosis.

Western Blot Analysis of EGFR Pathway Inhibition

This protocol is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway to confirm the mechanism of action of this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Recommended Primary Antibody Dilutions:

| Primary Antibody | Recommended Dilution | Source(s) |

| Phospho-EGFR (Tyr1173) | 1:1,000 | [7] |

| Total EGFR | 1:1,000 | [8] |

| Phospho-ERK1/2 (Thr202/Tyr204) | 1:1,000 | [9] |

| Total ERK1/2 | 1:1,000 - 1:2,000 | [8][10] |

| Phospho-Akt (Ser473) | 1:1,000 | (General Recommendation) |

| Total Akt | 1:1,000 | (General Recommendation) |

Procedure:

-

Cell Treatment & Lysis: Seed cells and starve overnight. Treat with this compound for 2 hours, then stimulate with EGF (e.g., 10 ng/mL) for 15 minutes. Lyse cells on ice.

-

Protein Quantification: Determine protein concentration of the lysates.

-

Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Stripping and Reprobing: To analyze total protein levels, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein (e.g., total EGFR).

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key biological and experimental processes.

Caption: EGFR Signaling Pathway and Point of Inhibition.

Caption: Workflow for Assessing EGFR Inhibitor Effects.

References

- 1. Differential Gene Expression in Erlotinib-treated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gefitinib, an EGFR Tyrosine Kinase inhibitor, Prevents Smoke-Mediated Ciliated Airway Epithelial Cell Loss and Promotes Their Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxidative stress induces EGFR inhibition-related skin cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erlotinib Promotes Ligand-Induced EGFR Degradation in 3D but Not 2D Cultures of Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. licorbio.com [licorbio.com]

- 9. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Novel Mutated EGFR Inhibitor: EGFR-IN-T790M

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: EGFR-IN-T790M is a hypothetical compound created for this guide. The data presented are representative values synthesized from publicly available information on third-generation EGFR inhibitors and are for illustrative purposes.

Executive Summary

The epidermal growth factor receptor (EGFR) is a critical target in oncology, particularly in non-small cell lung cancer (NSCLC) where activating mutations predict response to tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation, limits the efficacy of first and second-generation inhibitors.[1][2][3] This document provides a comprehensive technical overview of EGFR-IN-T790M, a novel, hypothetical, irreversible, third-generation EGFR TKI designed to selectively target both activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.[4] We will detail its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, preclinical efficacy, and the experimental protocols used for its characterization.

Pharmacodynamics

Mechanism of Action

EGFR-IN-T790M is an ATP-competitive inhibitor that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits mutant forms of EGFR, including those with the T790M mutation which increases the receptor's affinity for ATP and confers resistance to reversible TKIs.[5] By potently inhibiting autophosphorylation of mutant EGFR, EGFR-IN-T790M effectively blocks downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6][7][8] Its high selectivity for mutant over wild-type EGFR is attributed to its unique molecular structure designed to fit into the altered ATP-binding pocket created by the T790M mutation.[4]

Figure 1: EGFR Signaling Pathway and Inhibition by EGFR-IN-T790M.

In Vitro Potency and Selectivity

The potency of EGFR-IN-T790M was evaluated through enzymatic and cell-based assays. The data demonstrates high potency against clinically relevant EGFR mutations and a significant selectivity window over wild-type EGFR.

Table 1: In Vitro Inhibitory Activity of EGFR-IN-T790M

| Assay Type | EGFR Variant | IC₅₀ (nM) |

|---|---|---|

| Enzymatic Assay | Exon 19 Deletion | 1.5 |

| L858R | 2.1 | |

| L858R/T790M | 0.8 | |

| Wild-Type (WT) | 150 | |

| Cell Proliferation | PC-9 (Exon 19 Del) | 5.2 |

| (72h incubation) | H1975 (L858R/T790M) | 3.8 |

| | A431 (WT Overexpression) | >1000 |

Data are representative values.

Pharmacokinetics

The pharmacokinetic profile of EGFR-IN-T790M was characterized in preclinical animal models following oral administration. It exhibits properties suitable for once-daily oral dosing.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: EGFR-IN-T790M is readily absorbed following oral administration, with time to maximum plasma concentration (Tmax) observed between 4 to 6 hours.[9][10]

-

Distribution: It has a large volume of distribution, indicating extensive tissue penetration. Plasma protein binding is high, exceeding 95%.[11]

-

Metabolism: Primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4/5.[9]

-

Excretion: Excretion is mainly through the feces, with minimal renal clearance of the parent compound.

Table 2: Key Pharmacokinetic Parameters of EGFR-IN-T790M in Mice (50 mg/kg, oral)

| Parameter | Value |

|---|---|

| Tmax (h) | 4.0 |

| Cmax (ng/mL) | 1,200 |

| AUC₀₋₂₄ (ng·h/mL) | 15,500 |

| Half-life (t½) (h) | 18 |

| Oral Bioavailability (%) | ~60 |

| Volume of Distribution (L/kg) | >10 |

| Plasma Protein Binding (%) | >97 |

Data are representative values based on typical third-generation EGFR TKIs.[9][11]

Preclinical Efficacy

In Vivo Tumor Growth Inhibition

The in vivo efficacy of EGFR-IN-T790M was assessed in xenograft models using human NSCLC cell lines implanted in immunodeficient mice. Once-daily oral administration led to significant tumor regression in models harboring EGFR mutations.

Table 3: In Vivo Efficacy in NSCLC Xenograft Models

| Model (Cell Line) | EGFR Mutation | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Outcome |

|---|---|---|---|---|

| PC-9 | Exon 19 Del | 25 | >95 | Tumor Regression |

| H1975 | L858R/T790M | 25 | >90 | Tumor Regression |

| PC-9/GR | Exon 19 Del/T790M | 25 | >90 | Tumor Regression |

Data are representative values.[12]

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of EGFR-IN-T790M against recombinant EGFR kinase domains.

-

Methodology: A homogeneous time-resolved fluorescence (HTRF) assay is utilized.[13]

-

Recombinant human EGFR kinase domains (WT, L858R, Exon 19 Del, L858R/T790M) are incubated with a biotinylated peptide substrate and ATP.

-

Serial dilutions of EGFR-IN-T790M are added to the reaction mixture.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

The reaction is stopped, and a detection mixture containing europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.

-

After a further 60-minute incubation, the HTRF signal is read on a compatible plate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell Proliferation Assay

-

Objective: To measure the effect of EGFR-IN-T790M on the viability of cancer cell lines with different EGFR mutation statuses.

-

Methodology: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[14]

-

NSCLC cell lines (e.g., PC-9, H1975, A431) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of EGFR-IN-T790M for 72 hours.

-

MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation by viable cells.

-

The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance is measured at 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of EGFR-IN-T790M in a living organism.

-

Methodology:

-

Female athymic nude mice (6-8 weeks old) are used.[15]

-

1x10⁷ H1975 (EGFR L858R/T790M) cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumors are allowed to grow to a mean volume of 150-200 mm³.

-

Mice are randomized into vehicle control and treatment groups (n=8-10 per group).

-

EGFR-IN-T790M is formulated in a suitable vehicle and administered orally once daily.

-

Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

The study is terminated when tumors in the control group reach a predetermined size. Efficacy is reported as percent tumor growth inhibition.

-

Figure 2: Workflow for In Vivo Xenograft Efficacy Study.

Conclusion

The hypothetical molecule EGFR-IN-T790M demonstrates a promising preclinical profile characteristic of a third-generation EGFR inhibitor. Its potent and selective inhibition of clinically relevant EGFR mutations, including the T790M resistance mutation, combined with favorable pharmacokinetic properties, supports its potential as a therapeutic agent for NSCLC patients who have developed resistance to earlier-generation TKIs. The detailed experimental protocols provided herein offer a framework for the evaluation of similar targeted therapies in a drug development setting.

References

- 1. mdpi.com [mdpi.com]

- 2. The quest to overcome resistance to EGFR-targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jadpro.com [jadpro.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Mutated EGFR-IN-1 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutated Epidermal Growth Factor Receptor (EGFR) is a critical oncogenic driver in several cancers, most notably in non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) targeting EGFR have shown significant clinical benefit, the emergence of resistance mutations, such as T790M and C797S, limits their long-term efficacy. Mutated EGFR-IN-1 is a potent, next-generation inhibitor designed to overcome these resistance mechanisms by targeting EGFR harboring activating mutations (e.g., L858R, exon 19 deletions) in combination with resistance mutations like T790M and C797S.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in xenograft models, a crucial step in assessing its in vivo anti-tumor activity and advancing its development as a potential therapeutic agent.

Key Signaling Pathways

This compound targets the constitutively active EGFR signaling pathway, which promotes cell proliferation, survival, and invasion. The key downstream cascades affected include the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Application Notes and Protocols for In Vivo Studies of Mutated EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research purposes only. "Mutated EGFR-IN-1" is a placeholder name, as no specific in vivo data for a compound with this exact designation was found in the public domain. The dosage and protocol information provided is based on published studies of well-characterized, representative inhibitors of mutated Epidermal Growth Factor Receptor (EGFR), particularly those effective against common resistance mutations such as T790M.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in tumorigenesis. Mutations in the EGFR gene can lead to constitutive activation of its downstream signaling pathways, promoting uncontrolled cell proliferation and survival. While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has limited their long-term effectiveness. This has spurred the development of third-generation EGFR inhibitors that selectively target these mutant forms of EGFR while sparing the wild-type protein, thereby reducing off-target toxicities.

These application notes provide a comprehensive overview of in vivo study design for evaluating novel inhibitors of mutated EGFR, using data from established compounds as a guide.

Data Presentation: In Vivo Dosage of Representative Mutated EGFR Inhibitors

The following table summarizes in vivo dosages and administration details for several well-documented inhibitors of mutated EGFR in mouse models of non-small cell lung cancer (NSCLC). This data can serve as a starting point for dose-range finding studies of new chemical entities targeting similar mutations.

| Inhibitor | Animal Model | Cell Line (EGFR Mutation) | Dosage | Administration Route & Vehicle | Frequency | Efficacy Highlights |

| Osimertinib | Nude Mice (Xenograft) | PC-9 (exon 19 del) | 5 mg/kg | Oral gavage (0.5% HPMC + 0.1% Polysorbate 80) | Daily | Superior tumor regression compared to erlotinib[1] |

| Nude Mice (Xenograft) | H1975 (L858R/T790M) | 25 mg/kg | Oral gavage (0.5% HPMC) | Daily | Profound and sustained tumor regression[2][3] | |

| NOD-SCID Mice (Orthotopic) | PC-9-luc (exon 19 del) | 15 mg/kg | Oral gavage | Daily or Weekly | Complete prevention of lung tumor cell homing[4][5] | |

| Erlotinib | Athymic Nude Mice (Xenograft) | H460a (wild-type EGFR) | 100 mg/kg | Oral gavage | Daily | 71% tumor growth inhibition[6] |

| Athymic Nude Mice (Xenograft) | A549 (wild-type EGFR) | 100 mg/kg | Oral gavage | Daily | 93% tumor growth inhibition[6] | |

| Nude Mice (Xenograft) | HCC827TR3 (erlotinib-resistant) | 25 mg/kg | Oral gavage | Daily | No antitumor effect as monotherapy[7] | |

| Rociletinib | N/A (Preclinical) | EGFR L858R/T790M models | ~50 mg/kg | Oral gavage | N/A | Dose-dependent tumor response[8] |

| Avitinib | Nude Mice (Xenograft) | NCI-H1975 (L858R/T790M) | 12.5 - 500 mg/kg | Oral gavage (0.5% MC) | Daily | Complete tumor remission at 500 mg/kg[9][10][11] |

Signaling Pathway